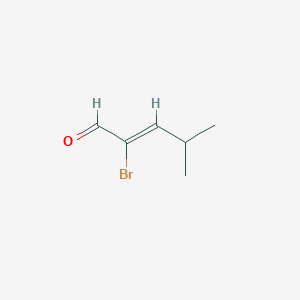
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate is a complex organic compound that belongs to the class of esters Esters are widely known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate would typically involve multiple steps, including esterification, amidation, and possibly other organic reactions. The specific synthetic route would depend on the availability of starting materials and desired purity of the final product. Common reaction conditions might include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: The ester and amide groups could participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of ester or amide derivatives.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate could have several scientific research applications, including:
Chemistry: As a model compound for studying ester and amide chemistry.
Biology: Potential use in studying lipid metabolism or as a component in biochemical assays.
Medicine: Possible applications in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of complex organic molecules.
Mécanisme D'action
The mechanism of action for Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate would depend on its specific application. In biological systems, it might interact with lipid membranes or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other long-chain esters and amides with comparable structural features. Examples could be:
- Octadecyl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
- Hexadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
Uniqueness
The uniqueness of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate lies in its specific combination of functional groups and chain lengths, which could confer distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C48H92N2O6 |
|---|---|
Poids moléculaire |
793.3 g/mol |
Nom IUPAC |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]amino]octanoate |
InChI |
InChI=1S/C48H92N2O6/c1-4-7-10-13-16-25-32-43-54-46(51)36-28-21-17-23-30-38-49(40-33-41-50-42-44-55-48(50)53)39-31-24-18-22-29-37-47(52)56-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3 |
Clé InChI |
VGONAGAYKPLORA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


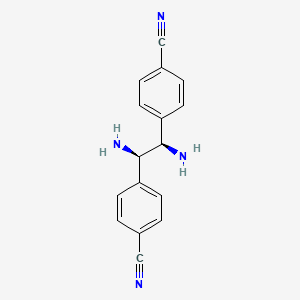
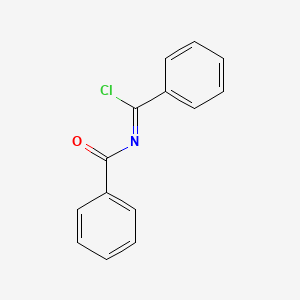




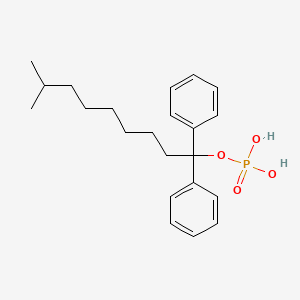
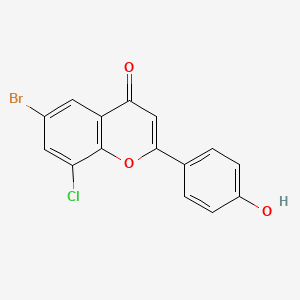
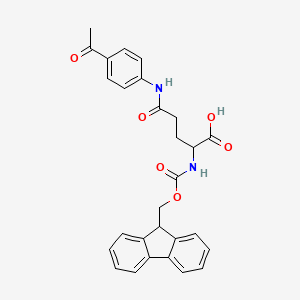

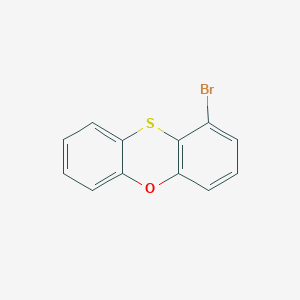
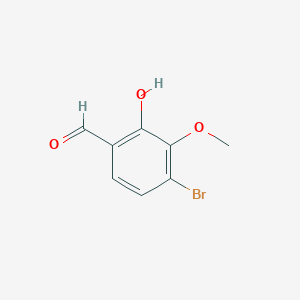
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
